Ácido 4-acetamidofenilborónico

Descripción general

Descripción

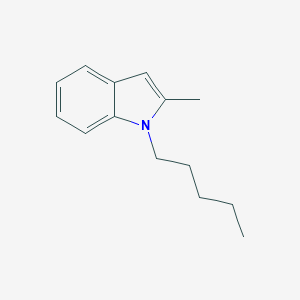

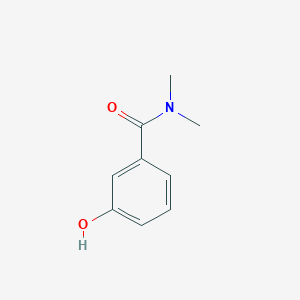

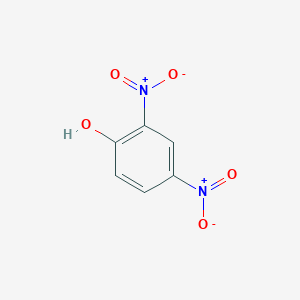

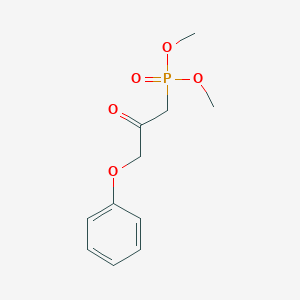

4-Acetamidophenylboronic acid (4-APBA) is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 181.06 g/mol and a melting point of approximately 160-162°C. 4-APBA is primarily used as a reagent in organic synthesis and as a building block for the synthesis of various compounds. It is also used in the preparation of boronic acid derivatives, which are widely used in medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Síntesis de inhibidores de cinasas

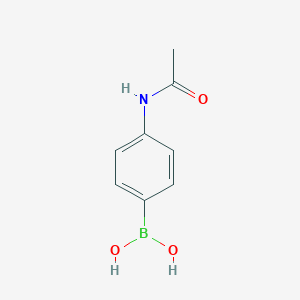

Ácido 4-acetamidofenilborónico: se utiliza en la síntesis de inhibidores de la cinasa TpI2 . Los inhibidores de cinasas son importantes en el tratamiento del cáncer, ya que pueden bloquear ciertas proteincinasas que regulan las funciones celulares, incluida la señalización celular, el crecimiento y la división. Al inhibir estas proteínas, el compuesto puede detener potencialmente la proliferación de las células cancerosas.

Moduladores de la proteína de la neurona motora de supervivencia

Este compuesto desempeña un papel en la evaluación biológica de moduladores de la proteína de la neurona motora de supervivencia (SMN) . SMN es crucial para el mantenimiento de las neuronas motoras, y su deficiencia está relacionada con la atrofia muscular espinal. La investigación sobre moduladores puede conducir a estrategias terapéuticas para las enfermedades causadas por la deficiencia de la proteína SMN.

Reacciones de acoplamiento cruzado

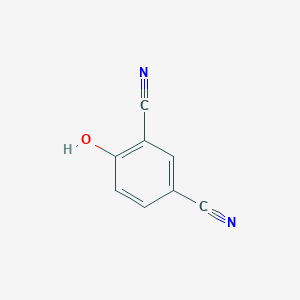

En química orgánica, el This compound participa en reacciones de acoplamiento cruzado con dienos conjugados o alquenos terminales o diazoéteres . Estas reacciones son fundamentales para crear moléculas complejas y se utilizan ampliamente en la síntesis de productos farmacéuticos y productos químicos finos.

Síntesis de trifluoroboratos de tetrabutilamonio

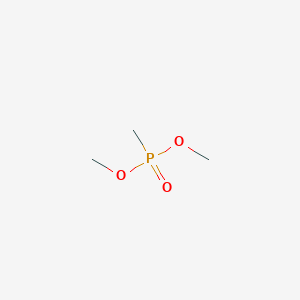

El compuesto es un reactivo en la síntesis de trifluoroboratos de tetrabutilamonio . Estos son intermediarios importantes en la reacción de acoplamiento cruzado de Suzuki-Miyaura, una herramienta poderosa para formar enlaces carbono-carbono en la síntesis orgánica.

Cianación catalizada por rodio

This compound: también se utiliza en procesos de cianación catalizados por rodio . La cianación es un paso clave en la producción de nitrilos, que son valiosos en la industria farmacéutica para la síntesis de ingredientes farmacéuticos activos.

Derivados sensibles a oxidantes basados en boronato

Se han realizado investigaciones sobre derivados sensibles a oxidantes basados en boronato de acetaminofén, donde el This compound actúa como un proinhibidor de la mieloperoxidasa (MPO) . Esta enzima está involucrada en las respuestas inflamatorias, y su inhibición podría ser beneficiosa en el tratamiento de enfermedades inflamatorias.

Safety and Hazards

4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

4-Acetamidophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 4-Acetamidophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by 4-Acetamidophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary result of the action of 4-Acetamidophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including kinase inhibitors and modulators of survival motor neuron protein .

Action Environment

The action, efficacy, and stability of 4-Acetamidophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .

Análisis Bioquímico

Biochemical Properties

The role of 4-Acetamidophenylboronic acid in biochemical reactions is primarily as a reactant. It is involved in the synthesis of TpI2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein

Molecular Mechanism

It is known to participate in cross-coupling reactions with conjugated dienes or terminal alkenes or diazoesters

Propiedades

IUPAC Name |

(4-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWTHXZHHATTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370427 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101251-09-6 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Acetamidophenylboronic acid compare to Acetaminophen in terms of analgesic effects and potential liver toxicity?

A1: Research suggests that 4-Acetamidophenylboronic acid exhibits a stronger analgesic effect compared to Acetaminophen at equimolar doses in a hot plate test using C57bl/6 mice. [] This enhanced effect is attributed to its higher affinity for the TRPV1 channel, a key target involved in pain perception. [] Interestingly, 4-Acetamidophenylboronic acid demonstrated a safer profile regarding hepatotoxicity. Mice treated with 4-Acetamidophenylboronic acid did not exhibit elevated liver enzyme activity, unlike those administered with Acetaminophen, which showed dose-dependent increases. [] Histological analysis revealed less severe cellular damage in the liver tissues of 4-Acetamidophenylboronic acid treated mice compared to Acetaminophen groups. [] Furthermore, 4-Acetamidophenylboronic acid presented a higher LD50 value (409 mg/kg) than Acetaminophen (338 mg/kg), further supporting its potentially safer profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.